molecular formula C17H18N2O4 B1208274 Propane-1,3-diyl bis(4-aminobenzoate) CAS No. 57609-64-0

Propane-1,3-diyl bis(4-aminobenzoate)

Cat. No.: B1208274
CAS No.: 57609-64-0
M. Wt: 314.34 g/mol
InChI Key: YPACMOORZSDQDQ-UHFFFAOYSA-N
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Description

Propane-1,3-diyl bis(4-aminobenzoate) is an organic compound with the molecular formula C17H18N2O4. It is also known by its IUPAC name, 3-(4-aminobenzoyloxy)propyl 4-aminobenzoate . This compound is characterized by its unique structure, where the propane-1,3-diyl group is linked to two 4-aminobenzoate groups. It is commonly used in various scientific research applications due to its versatile chemical properties.

Biochemical Analysis

Biochemical Properties

Propane-1,3-diyl bis(4-aminobenzoate) plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The compound is known to interact with aromatic amines and esters, which are crucial in various biochemical pathways . These interactions often involve hydrogen bonding and hydrophobic interactions, which can influence the activity of enzymes and proteins. For instance, the amino groups in propane-1,3-diyl bis(4-aminobenzoate) can form hydrogen bonds with the active sites of enzymes, potentially inhibiting or activating their functions.

Cellular Effects

Propane-1,3-diyl bis(4-aminobenzoate) has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell signaling pathways can lead to changes in the expression of specific genes, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, propane-1,3-diyl bis(4-aminobenzoate) can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of action of propane-1,3-diyl bis(4-aminobenzoate) involves its binding interactions with biomolecules. The compound can bind to enzymes and proteins through hydrogen bonds and hydrophobic interactions, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression, as the compound may influence transcription factors and other regulatory proteins. Furthermore, propane-1,3-diyl bis(4-aminobenzoate) can affect the stability and degradation of proteins, thereby modulating their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of propane-1,3-diyl bis(4-aminobenzoate) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that propane-1,3-diyl bis(4-aminobenzoate) can undergo hydrolysis and oxidation, leading to the formation of degradation products that may have different biochemical properties. These temporal changes can affect the compound’s efficacy and toxicity in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of propane-1,3-diyl bis(4-aminobenzoate) vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme activation and improved cellular function. At high doses, propane-1,3-diyl bis(4-aminobenzoate) can cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

Propane-1,3-diyl bis(4-aminobenzoate) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized through hydrolysis and oxidation, leading to the formation of metabolites that may have different biochemical properties. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of propane-1,3-diyl bis(4-aminobenzoate) within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms, leading to its accumulation in specific cellular compartments. These transport and distribution processes are critical for determining the compound’s bioavailability and therapeutic potential .

Subcellular Localization

Propane-1,3-diyl bis(4-aminobenzoate) exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications. These localization processes are essential for understanding the compound’s mechanism of action and its effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane-1,3-diyl bis(4-aminobenzoate) can be synthesized through the esterification of 1,3-propanediol with 4-aminobenzoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

In an industrial setting, the production of propane-1,3-diyl bis(4-aminobenzoate) may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Propane-1,3-diyl bis(4-aminobenzoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propane-1,3-diyl bis(4-aminobenzoate) is unique due to its specific combination of ester and amino groups, which confer distinct chemical reactivity and biological activity. Its ability to form Schiff bases and coordination complexes makes it particularly valuable in organic synthesis and materials science .

Properties

IUPAC Name

3-(4-aminobenzoyl)oxypropyl 4-aminobenzoate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c18-14-6-2-12(3-7-14)16(20)22-10-1-11-23-17(21)13-4-8-15(19)9-5-13/h2-9H,1,10-11,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPACMOORZSDQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCCOC(=O)C2=CC=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044960
Record name 1,3-Propanediol, bis(4-aminobenzoate)
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Molecular Weight

314.34 g/mol
Source PubChem
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Physical Description

Dry Powder, White granules; [Sigma-Aldrich MSDS]
Record name 1,3-Propanediol, 1,3-bis(4-aminobenzoate)
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CAS No.

57609-64-0
Record name Trimethylene glycol di-p-aminobenzoate
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Record name Propane-1,3-diyl bis(4-aminobenzoate)
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Record name 1,3-Propanediol, 1,3-bis(4-aminobenzoate)
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Record name 1,3-Propanediol, bis(4-aminobenzoate)
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Record name Propane-1,3-diyl bis(4-aminobenzoate)
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Record name 1,3-PROPANEDIOL BIS(4-AMINOBENZOATE)
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Synthesis routes and methods

Procedure details

Japanese Kokai 58059949 A2 discloses the preparation of 1,3-propanediol-bis(p-aminobenzoate) by heating Cl(CH2)3R (R=Cl, Br) with sodium or potassium p-aminobenzoate in an aprotic dipolar solvent, e.g., dimethyl formamide, dimethyl sulfoxide, or N-methylpyrrolidone. Thus, 0.15 mol of Cl(CH2)3Cl was heated with 0.3 mol sodium p-aminobenzoate in dimethyl sulfoxide at 100° for three hours to give 91.5 percent 1,3-propanediol bis(p-aminobenzoate) of 97.4 percent purity as opposed to a 3 percent yield with ethylene glycol as solvent. Cl(CH2)nCl(n=2, 4, 5, 8), instead of Cl(CH2)3Cl, gave the corresponding alkylene bis(p-aminobenzoates) in much lower yield.
[Compound]
Name
58059949 A2
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1,3-propanediol bis(p-aminobenzoate)
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Name
Cl(CH2)3R
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Name
potassium p-aminobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and structure of Propane-1,3-diyl bis(4-aminobenzoate)?

A1: The molecular formula of Propane-1,3-diyl bis(4-aminobenzoate) is C17H18N2O4 []. The molecule exhibits a 'V' shape with a gauche-gauche conformation in its trimethylene unit. A twofold rotation axis passes through the central methylene carbon atom. The amino nitrogen atom displays nonplanar coordination [].

Q2: How does the structure of Propane-1,3-diyl bis(4-aminobenzoate) influence its intermolecular interactions?

A2: The structure of Propane-1,3-diyl bis(4-aminobenzoate) facilitates the formation of hydrogen bonds. Specifically, N—H⋯O hydrogen bonds link adjacent molecules, creating chains that extend along the crystallographic [] direction. These chains are further interconnected through N—H⋯N hydrogen bonds, resulting in a three-dimensional network structure [].

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